molecular formula C16H20N2O B025992 Huperzine b CAS No. 103548-82-9

Huperzine b

Cat. No.: B025992
CAS No.: 103548-82-9
M. Wt: 256.34 g/mol
InChI Key: YYWGABLTRMRUIT-HWWQOWPSSA-N
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Mechanism of Action

Target of Action

Huperzine B is a novel acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in memory and cognition. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by binding to it and preventing it from breaking down acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting acetylcholinesterase, this compound disrupts the normal degradation of acetylcholine, leading to increased levels of this neurotransmitter . The exact downstream effects of this increase in acetylcholine are still being researched, but it is believed to enhance cognitive function .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as their impact on its bioavailability, are currently under investigation .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine . On a cellular level, this can result in enhanced communication between neurons, potentially improving cognitive function . Clinical trials in China have shown that this compound is comparably effective to the drugs currently on the market, and may even be somewhat safer in terms of side effects .

Biochemical Analysis

Biochemical Properties

Huperzine B is a potent inhibitor of the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting acetylcholinesterase, this compound increases the availability of acetylcholine in the brain, potentially improving cognitive function .

Cellular Effects

This compound has been found to have significant effects on various types of cells. It has been reported to protect neuron-like rat pheochromocytoma (PC12) cells against oxygen-glucose deprivation-induced injury . This protective effect is likely due to the compound’s ability to alleviate disturbances of oxidative and energy metabolism .

Molecular Mechanism

The primary molecular mechanism of this compound is its inhibition of acetylcholinesterase . This inhibition is believed to be reversible and highly selective for acetylcholinesterase in the brain . This selectivity may result in fewer peripheral cholinergic side effects compared to other acetylcholinesterase inhibitors .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on Huperzine A, a related compound, has shown that it exhibits higher antioxidant activity and lower cytotoxicity in in vitro H. serrata thallus than in wild H. serrata .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. Research on Huperzine A has shown that it significantly attenuated anxiety-like behavior, as well as augmented motor and cognitive functions in cuprizone-induced mice .

Metabolic Pathways

Studies on Huperzine A have identified several metabolites involved in its biosynthesis

Transport and Distribution

Huperzine A, a related compound, has been shown to bind with human serum albumin, suggesting a potential mechanism for its transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Huperzine B can be synthesized through various methods, including total synthesis and semi-synthesis. One of the notable synthetic routes involves the use of prothallus cultures of Huperzia selago. This method has been shown to optimize the biosynthesis of this compound in vitro, resulting in higher yields compared to traditional extraction methods . The prothallus cultures are established using spores collected from the sporophytes growing in the wild, and the best biomass growth index is achieved after 24 weeks of culture .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as Huperzia serrata. The extraction process includes several steps such as drying, grinding, and solvent extraction. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Huperzine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and enhancement of its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced acetylcholinesterase inhibitory activity. These derivatives are often synthesized to improve the compound’s therapeutic potential and reduce side effects .

Properties

IUPAC Name

(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWGABLTRMRUIT-HWWQOWPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908464
Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
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Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease.
Record name Huperzine B
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CAS No.

103548-82-9
Record name Huperzine B
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Record name Huperzine B
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Record name Huperzine B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
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Record name 103548-82-9
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Record name Huperzine B, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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